molecular formula C13H11ClO2S3 B2781823 4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 339019-26-0

4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

Cat. No.: B2781823
CAS No.: 339019-26-0
M. Wt: 330.86
InChI Key: ISXORIDTQWHGJD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S3/c14-10-3-1-2-4-12(10)18-11-6-8-19(15,16)13-9(11)5-7-17-13/h1-5,7,11H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXORIDTQWHGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1SC3=CC=CC=C3Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one-7,7-dioxide using a reducing agent that generates hydride ions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate oxidative processes and interact with various enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Research Findings and Trends

  • Structure-Activity Relationship (SAR): Sulfonamide/sulfamoyl groups are critical for CAI activity, while bulky 4-position substituents (e.g., chlorophenyl) may enhance selectivity for non-ocular CA isoforms .
  • Synthetic Innovation: Recent patents focus on stereoselective synthesis (e.g., ) to minimize impurities and improve yield .
  • Regulatory Focus : Impurity profiling (e.g., Dorzolamide Impurity B) is emphasized to ensure drug safety .

Biological Activity

4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide (CAS Number: 339019-07-7) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of 4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is characterized by a thieno[2,3-b]thiopyran core with a chlorophenyl sulfanyl substituent. Its molecular formula is C13H11ClO2S3C_{13}H_{11}ClO_2S_3.

Research indicates that compounds similar to 4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide may act as inhibitors of key metabolic pathways in pathogens. For instance:

  • Inhibition of Trypanothione Reductase (TR) : Studies have shown that related compounds can act as noncompetitive inhibitors of TR, leading to increased levels of reactive oxygen species (ROS) within cells. This increase can disrupt cellular homeostasis and induce cell death in various parasites such as Leishmania and Trypanosoma species .
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties that could mitigate oxidative stress in human cells.

Antiparasitic Effects

Recent studies have demonstrated that derivatives of thieno[2,3-b]thiopyran exhibit significant antiparasitic activity:

  • Leishmaniasis : Compounds with similar structures have shown effective inhibition against Leishmania parasites with EC50 values below 10 µM. The mechanism involves disrupting the redox balance within the parasites .
  • Trypanosomiasis : The compound's ability to increase ROS levels may also contribute to its effectiveness against Trypanosoma species .

Cytotoxicity Studies

In vitro cytotoxicity assays using human cell lines have been performed to evaluate the safety profile of the compound:

  • MTT Assay : The cytotoxic effects were assessed using the MTT assay, which measures cell viability based on mitochondrial activity. Results indicated that concentrations above 50 µM significantly reduced cell viability in certain cancer cell lines .

Study on Reactive Oxygen Species

A recent study investigated the effects of various thieno[2,3-b]thiopyran derivatives on ROS levels in Leishmania parasites. The results showed that treatment with these compounds led to a significant increase in ROS levels and subsequent mitochondrial dysfunction, confirming their potential as therapeutic agents against parasitic infections .

Comparative Analysis Table

Compound NameTarget PathogenEC50 (µM)Mechanism of Action
Thieno[2,3-b]thiopyran Derivative ALeishmania spp.<10Inhibition of TR and ROS induction
Thieno[2,3-b]thiopyran Derivative BTrypanosoma spp.<10Induction of oxidative stress

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(2-chlorophenyl)sulfanyl-substituted thieno-thiopyran derivatives?

  • Methodological Answer : Synthesis requires precise control of sulfanyl group introduction. A common approach involves nucleophilic substitution of a thiol group (e.g., 2-chlorothiophenol) with a pre-functionalized thiopyran scaffold. Reaction conditions (e.g., solvent polarity, temperature, and base selection) must optimize regioselectivity and minimize side reactions like oxidation of the sulfanyl group. For example, thiopyran intermediates with leaving groups (e.g., halides) at the 4-position can react with 2-chlorothiophenol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Data Consideration : Monitor reaction progress via TLC/HPLC and confirm substitution using 1^1H NMR (e.g., disappearance of precursor signals at δ 4.2–4.5 ppm for the leaving group).

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